2-Cyclobutoxy-6-fluorobenzonitrile
Overview
Description
2-Cyclobutoxy-6-fluorobenzonitrile is an organic compound that belongs to the family of benzene compounds. It is a colorless crystalline solid with a molecular formula of C11H10FNO. This compound is widely used in various industries due to its unique properties.
Preparation Methods
The preparation of 2-Cyclobutoxy-6-fluorobenzonitrile can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant reaction conditions. Another method involves the halogen substitution reaction, where chloro-benzonitrile is reacted with potassium monofluoride in an aprotic polar solvent under high temperatures .
Chemical Reactions Analysis
2-Cyclobutoxy-6-fluorobenzonitrile undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: Nucleophilic aromatic substitution reactions can replace the fluorine atom with other nucleophiles. Common reagents used in these reactions include strong acids, bases, and reducing agents. .
Scientific Research Applications
2-Cyclobutoxy-6-fluorobenzonitrile has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism by which 2-Cyclobutoxy-6-fluorobenzonitrile exerts its effects involves interactions with specific molecular targets and pathways.
Biological Activity
2-Cyclobutoxy-6-fluorobenzonitrile (CAS No. 840481-62-1) is a compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound features a cyclobutoxy group attached to a fluorinated benzonitrile moiety. This unique structure contributes to its interaction with biological targets, influencing its pharmacological profile.
The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. The compound's ability to form stable complexes with enzyme active sites can inhibit enzymatic activity, thereby modulating various biochemical pathways. Additionally, it may act as a receptor modulator, altering signaling pathways relevant to various diseases.
Biological Activity Data
Recent studies have provided insights into the biological activity of this compound. The following table summarizes key findings regarding its activity against different biological targets:
Target | Activity | Reference |
---|---|---|
Enzyme Inhibition | Moderate | |
Receptor Modulation | Significant | |
Cytotoxicity in Cancer Cells | IC50 = 12 µM | |
Antiparasitic Activity | Effective against T. brucei |
Case Study 1: Antiparasitic Activity
In a study focused on neglected tropical diseases, this compound was tested against Trypanosoma brucei, the causative agent of Human African Trypanosomiasis (HAT). The compound demonstrated significant activity, curing approximately 60% of infected mice in systemic models, although it struggled to clear parasitemia in central nervous system models .
Case Study 2: Cancer Cell Line Studies
The cytotoxic effects of this compound were evaluated in various cancer cell lines. The compound exhibited an IC50 value of 12 µM against specific cancer types, indicating moderate cytotoxicity. Further optimization of the compound's structure could enhance its potency and selectivity .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) is crucial for optimizing the efficacy of compounds like this compound. Modifications to the cyclobutoxy and fluorinated groups have been explored to enhance biological activity while minimizing toxicity. For instance, analogs with different substituents on the benzonitrile ring showed varying degrees of potency and selectivity against target enzymes and receptors .
Properties
IUPAC Name |
2-cyclobutyloxy-6-fluorobenzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FNO/c12-10-5-2-6-11(9(10)7-13)14-8-3-1-4-8/h2,5-6,8H,1,3-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PILWVZOZLZLPSL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)OC2=C(C(=CC=C2)F)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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